
1-(3-Chloro-1-phenylpropoxy)-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Cloro-1-fenilpropoxi)-4-(trifluorometil)benceno es un compuesto orgánico caracterizado por la presencia de un grupo fenilpropoxi cloro-sustituido y un anillo de benceno trifluorometil-sustituido
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(3-Cloro-1-fenilpropoxi)-4-(trifluorometil)benceno típicamente involucra la reacción de 3-cloro-1-fenilpropanol con 4-(trifluorometil)benceno bajo condiciones específicas. La reacción generalmente se lleva a cabo en presencia de una base, como hidróxido de sodio o carbonato de potasio, y un solvente adecuado como dimetilformamida (DMF) o tetrahidrofurano (THF). La mezcla de reacción se calienta a una temperatura específica, a menudo alrededor de 80-100 °C, para facilitar la formación del producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de 1-(3-Cloro-1-fenilpropoxi)-4-(trifluorometil)benceno puede implicar reactores de flujo continuo para optimizar las condiciones de reacción y aumentar el rendimiento. El uso de catalizadores y técnicas avanzadas de purificación, como la cromatografía en columna o la recristalización, asegura la producción de compuestos de alta pureza adecuados para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(3-Cloro-1-fenilpropoxi)-4-(trifluorometil)benceno puede sufrir varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo cloro puede ser sustituido por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Reacciones de oxidación: El grupo fenilpropoxi puede ser oxidado para formar las cetonas o ácidos carboxílicos correspondientes utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reacciones de reducción: El compuesto puede ser reducido para formar los alcoholes o alcanos correspondientes utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Reactivos y condiciones comunes
Sustitución: Nucleófilos (aminas, tioles), solventes (DMF, THF), bases (hidróxido de sodio, carbonato de potasio)
Oxidación: Agentes oxidantes (permanganato de potasio, trióxido de cromo), solventes (acetona, agua)
Reducción: Agentes reductores (hidruro de litio y aluminio, borohidruro de sodio), solventes (éter, etanol)
Principales productos formados
Sustitución: Aminas o tioles correspondientes
Oxidación: Cetonas o ácidos carboxílicos
Reducción: Alcoholes o alcanos
Aplicaciones Científicas De Investigación
1-(3-Cloro-1-fenilpropoxi)-4-(trifluorometil)benceno tiene varias aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se investigó por su posible actividad biológica e interacciones con diversas biomoléculas.
Medicina: Se exploró por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 1-(3-Cloro-1-fenilpropoxi)-4-(trifluorometil)benceno involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos al unirse a enzimas o receptores, modulando así su actividad. El grupo trifluorometil puede mejorar la lipofilia del compuesto, lo que le permite penetrar las membranas celulares de manera más efectiva e interactuar con objetivos intracelulares.
Comparación Con Compuestos Similares
Compuestos similares
- 1-(3-Cloro-1-fenilpropoxi)-3-(trifluorometil)benceno
- 1-(3-Cloro-1-fenilpropoxi)-2-(trifluorometil)benceno
- 1-(3-Cloro-1-fenilpropoxi)-4-(difluorometil)benceno
Unicidad
1-(3-Cloro-1-fenilpropoxi)-4-(trifluorometil)benceno es único debido a la posición específica del grupo trifluorometil en el anillo de benceno, lo que puede influir significativamente en su reactividad química y actividad biológica. La presencia de ambos grupos cloro y trifluorometil proporciona una combinación distinta de efectos electrónicos y estéricos, haciendo de este compuesto valioso para diversas aplicaciones.
Propiedades
IUPAC Name |
1-(3-chloro-1-phenylpropoxy)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3O/c17-11-10-15(12-4-2-1-3-5-12)21-14-8-6-13(7-9-14)16(18,19)20/h1-9,15H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPIMWRKIKTDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCl)OC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4(1H,3H)-Pyrimidinedione,6-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3,5-trimethyl-](/img/structure/B12290800.png)
![[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] pyridine-4-carboxylate](/img/structure/B12290807.png)
![{3-[(4-Amino-benzenesulfonyl)-isobutyl-amino]-1-benzyl-2-hydroxy-propyl}-carbamic acid tetrahydro-furan-3-YL ester](/img/structure/B12290812.png)
![Butanedioic acid, 1-[4-(acetylamino)phenyl] ester](/img/structure/B12290815.png)
![1-[4-Hydroxy-4-(2-methoxyphenyl)-7,7-diphenyloctahydro-2H-isoindol-2-yl]-2-(2-methoxyphenyl)propan-1-one](/img/structure/B12290817.png)


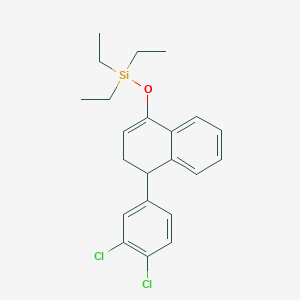
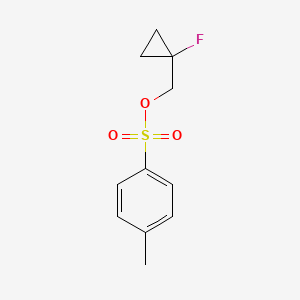
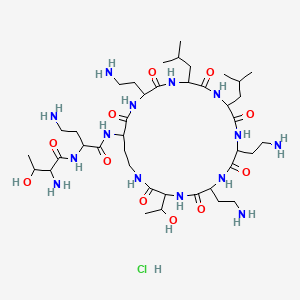
![Tert-butyl 3-benzylsulfanyl-2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate](/img/structure/B12290847.png)
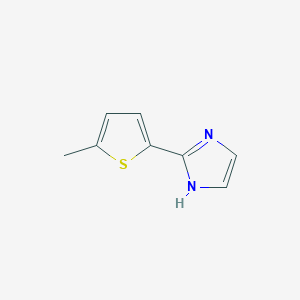
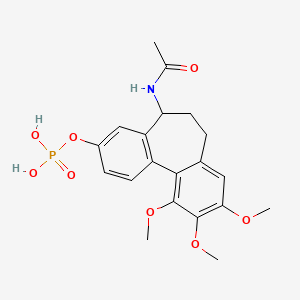
![5H-Cyclohepta[b]pyridin-5-one, 6,7,8,9-tetrahydro-9-hydroxy-, (9R)-](/img/structure/B12290881.png)
